molecular formula C14H9Cl2NO3 B12212752 4-Chloro-2-[(4-chlorobenzoyl)amino]benzoic acid

4-Chloro-2-[(4-chlorobenzoyl)amino]benzoic acid

Cat. No.: B12212752
M. Wt: 310.1 g/mol
InChI Key: CQRNGLUAFREIDQ-UHFFFAOYSA-N
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Description

4-Chloro-2-[(4-chlorobenzoyl)amino]benzoic acid is a halogenated benzoic acid derivative characterized by a 4-chlorobenzoyl group attached to the amino substituent at position 2 of the benzoic acid backbone. Its molecular formula is C₁₄H₁₀Cl₂NO₃ (calculated molecular weight: 324.16 g/mol). This compound has garnered attention for its role as a modulator of the TRPM4 ion channel, a calcium-activated non-selective cation channel implicated in cardiovascular and immune pathologies. Synthesis typically involves coupling 4-chlorobenzoyl chloride with 2-amino-4-chlorobenzoic acid derivatives under controlled conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9Cl2NO3

Molecular Weight

310.1 g/mol

IUPAC Name

4-chloro-2-[(4-chlorobenzoyl)amino]benzoic acid

InChI

InChI=1S/C14H9Cl2NO3/c15-9-3-1-8(2-4-9)13(18)17-12-7-10(16)5-6-11(12)14(19)20/h1-7H,(H,17,18)(H,19,20)

InChI Key

CQRNGLUAFREIDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In anhydrous tetrahydrofuran (THF), 2-amino-4-chlorobenzoic acid reacts with 4-chlorobenzoyl chloride in the presence of triethylamine (TEA) as a base. TEA neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. The general procedure involves:

  • Dissolving 2-amino-4-chlorobenzoic acid (1.1 mmol) in THF (5 mL)

  • Dropwise addition of 4-chlorobenzoyl chloride (1.0 mmol) at 0–5°C

  • Stirring at room temperature for 3–10 hours

  • Acidic workup (1M HCl) to precipitate the product

  • Recrystallization from acetonitrile or methanol

This method achieves near-quantitative yields (98–100%) due to the high electrophilicity of 4-chlorobenzoyl chloride.

Solvent and Base Optimization

Comparative studies show that THF outperforms dichloromethane (DCM) and dimethylformamide (DMF) in reaction efficiency. Pyridine, while effective as both solvent and base in related syntheses, leads to lower yields (85–90%) due to competing side reactions with the carboxylic acid group.

Oxazinone Intermediate Route

An alternative pathway utilizes benzo[d]oxazin-4-one intermediates, as demonstrated in quinazolinone syntheses. This two-step approach improves regioselectivity for sterically hindered substrates.

Oxazinone Formation

Heating 2-amino-4-chlorobenzoic acid with excess 4-chlorobenzoyl chloride in pyridine generates 2-(4-chlorobenzoyl)-4-chloro-benzo[d]oxazin-4-one:

2-Amino-4-chlorobenzoic acid+2equiv. 4-Cl-benzoyl chloridepyridineOxazinone intermediate\text{2-Amino-4-chlorobenzoic acid} + 2 \, \text{equiv. 4-Cl-benzoyl chloride} \xrightarrow{\text{pyridine}} \text{Oxazinone intermediate}

Pyridine acts as both solvent and acid scavenger, with reactions typically completing within 30 minutes at 80°C.

Oxazinone Hydrolysis

The oxazinone intermediate undergoes alkaline hydrolysis to yield the target compound:

Oxazinone+H2ONaOH4-Chloro-2-[(4-chlorobenzoyl)amino]benzoic acid\text{Oxazinone} + \text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{this compound}

This method achieves 88–92% overall yield but requires strict temperature control during hydrolysis to prevent decarboxylation.

Catalytic Hydrogenation of Nitro Precursors

For substrates requiring nitro group reduction, a three-step synthesis adapted from CN107935876B proves effective:

Step 1: Nitration

2-Nitro-4-chlorobenzoic acid is prepared via nitration of 4-chlorobenzoic acid using mixed acid (HNO₃/H₂SO₄).

Step 2: Hydrogenation

Catalytic hydrogenation with Raney nickel (1–2 MPa H₂, 25–55°C) reduces the nitro group to amine:

2-Nitro-4-chlorobenzoic acidRaney NiH22-Amino-4-chlorobenzoic acid\text{2-Nitro-4-chlorobenzoic acid} \xrightarrow[\text{Raney Ni}]{\text{H}_2} \text{2-Amino-4-chlorobenzoic acid}

Reaction times of 2–3 hours in ethyl acetate give 95% yield.

Step 3: Acylation

The resulting amine undergoes acylation as described in Section 1.

Comparative Analysis of Methods

ParameterDirect AcylationOxazinone RouteHydrogenation Route
Steps123
Overall Yield (%)98–10088–9285–90
Reaction Time3–10 h4–6 h5–8 h
Key AdvantageSimplicityRegioselectivityFunctional group tolerance
PurificationRecrystallizationColumn chromatographyFiltration

Process Optimization Strategies

Solvent Selection

  • THF : Optimal for direct acylation (dielectric constant ε = 7.6)

  • Ethyl Acetate : Preferred for hydrogenations (boiling point 77°C)

  • Acetonitrile : Effective recrystallization solvent (yield recovery >95%)

Temperature Effects

  • Acylation proceeds efficiently at 20–25°C

  • Hydrogenation requires 35–55°C for optimal reaction rates

  • Hydrolysis of oxazinones demands precise control at 60–70°C

Analytical Characterization

Critical quality attributes include:

  • Melting Point : 179–183°C (DSC)

  • HPLC Purity : >98% (C18 column, 0.1% H₃PO₄/ACN mobile phase)

  • ¹H NMR (DMSO-d₆):

    • δ 12.8 (s, 1H, COOH)

    • δ 10.4 (s, 1H, NH)

    • δ 7.8–7.4 (m, 8H, aromatic)

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous flow reactors reduce reaction time by 40% vs batch

  • Raney nickel catalyst reuse (up to 10 cycles) lowers costs by 30%

  • Membrane filtration replaces recrystallization for higher throughput

Chemical Reactions Analysis

Key Reaction Types

2.1 N-Acylation
The compound undergoes N-acylation with amino acids (e.g., valine) to form amide derivatives, as demonstrated in the synthesis of 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid .

2.2 Cyclodehydration
Ethyl chloroformate and 4-methylmorpholine facilitate cyclodehydration to form oxazolone derivatives, which are critical intermediates in further reactions .

2.3 Friedel-Crafts Acylation
Acylation with aromatic hydrocarbons (benzene, toluene) in the presence of AlCl₃ generates N-acyl-aryl derivatives, expanding the compound’s structural diversity .

Purification and Characterization

3.1 HPLC Analysis
The compound’s purity is verified using HPLC, with retention times and UV absorption spectra confirming structural integrity. For example, the derivative 2-(3-amino-4-chlorobenzoyl)benzoic acid showed a retention time of 5.2 min and UV absorbance at 248.5 nm (λmax) .

ParameterValue
Retention Time5.2 min
UV Absorptionλmax = 248.5 nm

3.2 NMR Spectroscopy
NMR data (¹H NMR in DMSO-d₆) includes signals at δ 13.233 (carboxylic proton), δ 8.041–8.060 (aromatic protons), and δ 7.190–7.195 (aromatic protons), confirming the compound’s structure .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Recent studies have explored the anticancer properties of 4-Chloro-2-[(4-chlorobenzoyl)amino]benzoic acid and its derivatives. For instance, compounds derived from this structure have shown significant anticancer activity against various cancer cell lines, including SNB-19 and NCI-H460, with promising results in inhibiting tumor growth . The mechanism involves interaction with tubulin, which is critical for cell division, indicating its potential as a chemotherapeutic agent.

Antimicrobial Properties
The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives of this compound have been tested for their efficacy against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) indicate that these compounds can effectively inhibit bacterial growth, making them suitable candidates for developing new antibiotics .

Chemical Intermediate

Synthesis of Other Compounds
this compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals, where it acts as a building block for more complex molecules. The ability to modify its structure allows for the development of tailored compounds with specific biological activities .

Industrial Applications

Use in Fine Chemicals
This compound is also employed in the fine chemicals industry, particularly in the formulation of resins and polymers. Its chemical properties enable it to enhance the performance characteristics of materials used in coatings, adhesives, and plastics . The stability and reactivity of this compound make it an attractive option for industrial applications.

Case Study 1: Anticancer Compound Development

A series of derivatives based on this compound were synthesized and evaluated for their anticancer potential. The study involved assessing their activity against multiple cancer cell lines using established protocols from the National Cancer Institute. Results indicated that certain modifications significantly increased their efficacy, highlighting the importance of structural variations in drug design .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of derivatives revealed that specific substitutions on the phenyl ring enhanced activity against resistant bacterial strains. The findings demonstrated that compounds with nitro or chloro substitutions exhibited superior antibacterial effects compared to others, paving the way for new antibiotic formulations .

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(4-chlorobenzoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The biological and physicochemical properties of halogenated benzoic acid derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name (Abbreviation) Substituents Molecular Weight (g/mol) Key Biological Activity Notable Findings
4-Chloro-2-[(4-chlorobenzoyl)amino]benzoic acid 4-chloro, (4-chlorobenzoyl)amino 324.16 TRPM4 inhibition Potent inhibitor with moderate selectivity for TRPM4 channels.
CBA (4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid) 2-chlorophenoxyacetyl 378.79 TRPM4 inhibition Shows species-specific efficacy (human > mouse TRPM4).
NBA (4-Chloro-2-(1-naphthyloxyacetamido)benzoic acid) 1-naphthyloxyacetamido 385.78 TRPM4 inhibition Enhanced lipophilicity improves membrane permeability but may reduce solubility.
LBA (4-Chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid) 4-chloro-2-methylphenoxypropanamido 402.24 TRPM4 inhibition Propanamido linker enhances metabolic stability.
3e (5-Chloro-2-[(4-chlorophenyl)amino]benzoic acid) 5-chloro, (4-chlorophenyl)amino 282.08 Antiviral (SARS-CoV-2) Moderate yield (56%), specific activity against viral proteases.
4-Chloro-2-[(3-methoxyphenoxy)acetamido]benzoic acid 3-methoxyphenoxyacetamido 335.74 Under investigation Methoxy group introduces electron-donating effects for SAR studies.

Key Research Findings and Trends

Substituent Effects on TRPM4 Activity :

  • Bulky substituents (naphthyl in NBA) enhance lipophilicity and membrane penetration but may compromise solubility.
  • Chlorine atoms at positions 2 and 4 optimize steric and electronic interactions with TRPM4’s binding site.

Species Specificity :

  • CBA and its derivatives show marked differences in human vs. mouse TRPM4 inhibition, necessitating careful preclinical model selection.

Therapeutic Potential: TRPM4 inhibitors like the target compound are being explored for stroke and hypertension management, while antiviral analogs (e.g., 3e) address emerging pathogens.

Biological Activity

4-Chloro-2-[(4-chlorobenzoyl)amino]benzoic acid, also known as 2-(4-chlorobenzoyl)benzoic acid, is a compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis methods, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C14H10Cl2N1O3. It appears as a white to off-white powder with a melting point ranging from 146°C to 150°C. The compound is soluble in acetonitrile, which facilitates its use in various chemical reactions and biological assays.

Pharmacological Applications

Research indicates that this compound exhibits notable pharmacological properties, particularly in the following areas:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been evaluated for its cytotoxic effects against MCF-7 (breast cancer) and HCT116 (colon cancer) cells, demonstrating promising IC50 values that suggest effective anticancer potential .
  • Anti-inflammatory Effects : Preliminary investigations indicate that this compound may possess anti-inflammatory properties, potentially inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
  • Cholinesterase Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Its efficacy compares favorably to standard inhibitors like donepezil .

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. Molecular docking studies have suggested that the compound may bind effectively to active sites on enzymes and receptors involved in cancer progression and inflammation .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Direct Acylation : This method involves the reaction of benzoic acid derivatives with acyl chlorides under controlled conditions.
  • Amidation Reactions : Utilizing amines and carboxylic acids can yield the desired compound through amidation processes.

These methods highlight the versatility of synthetic routes available for producing this compound, which is essential for further research and development.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Characteristics
2-(3-Amino-4-chlorobenzoyl)benzoic acidC14H10ClN1O3Exhibits different biological activity; used in research
4-Amino-2-(4-chlorobenzoyl)benzoic acidC14H10ClN1OPotentially acts as an intermediate in drug synthesis
3-ChloroanilineC7H6ClNA simpler structure often used as a precursor

This table illustrates how variations in structure can lead to differing biological activities and applications.

Case Studies

Several case studies have explored the effects of this compound on various cell lines:

  • MCF-7 Cell Line : In vitro studies demonstrated that this compound significantly inhibited cell proliferation, with IC50 values indicating strong anticancer activity.
  • HCT116 Cell Line : Similar results were observed, reinforcing its potential use as an anticancer agent.

These studies underscore the necessity for further exploration into its mechanisms and therapeutic applications.

Q & A

Q. What are the optimized synthetic routes for 4-Chloro-2-[(4-chlorobenzoyl)amino]benzoic acid and its derivatives?

The compound is synthesized via coupling reactions between 4-chloro-2-aminobenzoic acid derivatives and 4-chlorobenzoyl chloride. For example, derivatives are prepared by reacting intermediates (e.g., 89b) with substituted anilines (e.g., 4-chloroaniline, 4-methoxyaniline) in DMF at 120°C for 48–96 hours, followed by catalytic hydrogenation or acid precipitation . Key steps include:

  • Amide bond formation : Use coupling agents like DCC or EDC in anhydrous solvents.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures.
  • Yields : Typically 70–72% under optimized conditions, though prolonged reaction times (e.g., 96 hours) may improve yields for sterically hindered substrates .

Q. Which analytical methods are critical for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR (DMSO-d₆) confirm substitution patterns and hydrogen bonding. For example, intramolecular N–H···O hydrogen bonds generate S(6) ring motifs, observed via downfield shifts of NH protons (δ ~10–12 ppm) .
  • X-ray crystallography : Resolves crystal packing and planar geometry (e.g., maximum deviation of 0.097 Å from planarity) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% via reverse-phase C18 columns) .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields during derivative synthesis?

Discrepancies often arise from:

  • Substrate reactivity : Electron-withdrawing groups (e.g., -CF₃) reduce nucleophilicity, requiring longer reaction times (96 vs. 48 hours for -OCH₃ derivatives) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may promote side reactions. Methodological solutions :
  • Design of Experiments (DoE) : Systematically vary temperature, solvent, and stoichiometry.
  • Real-time monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress .

Q. What strategies guide the design of derivatives for enhanced biological activity?

  • Structure-Activity Relationship (SAR) :
  • Substituent effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzoyl moiety improve TRPM4 inhibition (IC₅₀ = 1.5 μM for TRPM4-IN-1) .
  • Amino acid side chains : Introducing glycine or arylacetamido groups modulates solubility and receptor affinity (e.g., dopamine D2/5-HT3 dual antagonism) .
    • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to TRPM4 channels or serotonin receptors .

Q. What challenges arise in purity assessment, and how are they resolved?

  • Byproduct formation : Cyclo-elimination or esterification side products (e.g., thiourea derivatives losing HCl) require rigorous purification .
  • Hydroscopicity : The compound’s hygroscopic nature complicates mass measurement. Solutions :
  • Lyophilization : Remove residual solvents under vacuum.
  • Elemental analysis : Validate C/H/N ratios (±0.3% tolerance) .

Data Contradiction Analysis

Q. How should conflicting biological activity data across studies be interpreted?

Discrepancies may stem from:

  • Assay variability : IC₅₀ values for TRPM4 inhibition differ based on cell lines (e.g., HEK293 vs. prostate cancer models) .
  • Solubility limitations : Poor aqueous solubility (logP ~2.5) reduces bioavailability in in vivo studies. Resolution :
  • Standardized protocols : Use identical buffer systems (e.g., PBS with 0.1% DMSO).
  • Dose-response curves : Validate activity across multiple concentrations (1 nM–100 μM) .

Methodological Tables

Q. Table 1: Reaction Conditions for Key Derivatives

DerivativeSubstrateReaction Time (h)Yield (%)Reference
90d4-Chloroaniline4870
90f4-Methoxyaniline9672
TRPM4-IN-12-Chlorophenoxyacetate2465

Q. Table 2: Analytical Parameters for Structural Confirmation

TechniqueKey ObservationsApplication
^1H NMRδ 10.2 ppm (NH), δ 7.8–8.1 ppm (aromatic H)Confirms amide bond and substitution
X-rayPlanar geometry, O–H···O dimerizationResolves crystal packing
HPLCRetention time = 12.3 min (95% purity)Quantifies purity

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